molecular formula C10H11NO2 B1439515 2-Pyridinyl(tetrahydro-2-furanyl)methanone CAS No. 959239-35-1

2-Pyridinyl(tetrahydro-2-furanyl)methanone

Cat. No. B1439515
CAS RN: 959239-35-1
M. Wt: 177.2 g/mol
InChI Key: RBYCNYKROLTBCM-UHFFFAOYSA-N
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Description

2-Pyridinyl(tetrahydro-2-furanyl)methanone is a chemical compound with the molecular formula C10H11NO2 . It is used in diverse scientific research due to its unique structure.


Synthesis Analysis

The synthesis of compounds similar to 2-Pyridinyl(tetrahydro-2-furanyl)methanone involves various methodologies, including the ring closure of 1,5-diketones and cross-coupling reactions . Another method involves the use of ester-functionalised 2-acetylpyridine derivative and furfuraldehyde .


Molecular Structure Analysis

The molecular structure of 2-Pyridinyl(tetrahydro-2-furanyl)methanone can be viewed as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Coordination Chemistry

The furanyl-functionalised terpyridines, such as “2-Pyridinyl(tetrahydro-2-furanyl)methanone”, are known for their excellent complexing properties as N-donor ligands. They can form stable chelate complexes with various main-group, transition-metal, and lanthanide cations. This stability is due to the thermodynamic chelate effect and the σ-donor/π-acceptor character of the dative metal–nitrogen bond in pyridine .

Medicinal Chemistry

In medicinal chemistry, these compounds are explored for their potential biological activities. The furan ring, in particular, can undergo oxidative cleavage to form carboxylates, which are valuable in drug design and synthesis .

Material Sciences

The furanyl group attached to terpyridines can undergo chemical and electrochemical oxidation to afford polymers. These polymers exhibit photophysical properties, making them suitable for applications in materials science, such as in the development of organic semiconductors and photovoltaic materials .

Photovoltaic Applications

Furanyl-functionalised terpyridines can be used in photovoltaic applications due to their ability to form polymers with interesting photophysical properties. These properties are crucial for the development of efficient and durable solar cells .

Catalyst Design

The versatile nature of furanyl-functionalised terpyridines allows them to be used as catalysts in various chemical reactions. Their ability to form stable complexes with metals can be harnessed to catalyze reactions with high precision and efficiency .

Advanced Material Development

Combining the intrinsic properties of heteroaromatics like furan and pyridine leads to the preparation of advanced materials. These materials can feature novel properties, such as enhanced conductivity or unique optical characteristics, which are valuable in the development of new technologies .

properties

IUPAC Name

oxolan-2-yl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-2,4,6,9H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBYCNYKROLTBCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672438
Record name (Oxolan-2-yl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyridinyl(tetrahydro-2-furanyl)methanone

CAS RN

959239-35-1
Record name (Oxolan-2-yl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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